Naphthalenedisulfonic acid, diisononyl-, diammonium salt

Description

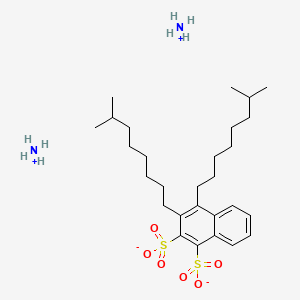

Naphthalenedisulfonic acid, diisononyl-, diammonium salt is an organic compound featuring a naphthalene core substituted with two sulfonic acid groups and two branched isononyl alkyl chains, neutralized by ammonium cations. The diammonium counterion enhances water solubility, making it suitable for applications in industrial formulations, such as emulsifiers, stabilizers, or corrosion inhibitors. Its branched isononyl groups may influence biodegradability and thermal stability compared to linear alkyl derivatives .

Properties

CAS No. |

63568-37-6 |

|---|---|

Molecular Formula |

C28H50N2O6S2 |

Molecular Weight |

574.8 g/mol |

IUPAC Name |

diazanium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |

InChI |

InChI=1S/C28H44O6S2.2H3N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);2*1H3 |

InChI Key |

QGJVRAZGEFPSQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenedisulfonic acid, diisononyl-, diammonium salt typically involves the sulfonation of naphthalene. This process can be carried out using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid groups. The reaction is as follows:

C10H8+2SO3→C10H6(SO3H)2

Subsequently, the diisononyl and diammonium groups are introduced through further chemical reactions, which may involve the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Naphthalenedisulfonic acid, diisononyl-, diammonium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.

Scientific Research Applications

Naphthalenedisulfonic acid, diisononyl-, diammonium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: The compound can be used in biochemical assays and as a staining agent for certain biological samples.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalenedisulfonic acid, diisononyl-, diammonium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. The diisononyl and diammonium groups may also play a role in modulating the compound’s activity by influencing its solubility and binding properties.

Comparison with Similar Compounds

Table 1: Key Properties of Naphthalenedisulfonic Acid Derivatives

Cation Influence on Functionality

- Ammonium Salts : The diammonium cation in the target compound improves water solubility and biocompatibility compared to heavy metal salts like barium or lead. This makes it preferable in applications requiring mild pH conditions, such as agricultural or pharmaceutical formulations .

- Heavy Metal Salts (Barium, Lead) : While barium and calcium salts exhibit superior thermal stability, their environmental and health risks limit use. Lead salts (e.g., CAS 63568-30-9) are heavily regulated due to neurotoxicity .

Alkyl Chain Structure

- Branched vs. However, branching may slow biodegradation, a trade-off noted in surfactant design .

Functional Group Modifications

- Hydroxyl-Substituted Derivatives : The 8-hydroxy-1,6-naphthalene disulfonic acid diammonium salt () demonstrates how additional functional groups alter chemical behavior. The hydroxyl group increases acidity, making it suitable for dye synthesis but less stable under alkaline conditions compared to the target compound .

Regulatory and Environmental Profiles

- The diammonium salt’s lower ecotoxicity aligns with global trends favoring non-persistent, biodegradable surfactants. In contrast, barium and lead salts face restrictions under regulations like REACH and the U.S. Toxic Substances Control Act (TSCA) .

Biological Activity

Naphthalenedisulfonic acid, diisononyl-, diammonium salt, also known as MDM, is a synthetic compound with various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Chemical Formula : C₁₈H₃₈N₂O₆S₂

- CAS Number : 63568-29-6

- Molecular Weight : 422.56 g/mol

Environmental Persistence and Degradation

Research indicates that MDM exhibits significant environmental persistence. It has a calculated biodegradation half-life of approximately 365 days, suggesting it can remain in sediment for extended periods. Although abiotic degradation processes such as volatilization and hydrolysis are active in water and soil, microbial biodegradation potential is low .

Table 1: Environmental Persistence Data

| Medium | Biodegradation Half-Life | Volatilization Potential | Hydrolysis Half-Life |

|---|---|---|---|

| Water | 0.12 - 60.9 days | Moderate | 1.5 - 120 days |

| Soil | 1.5 - 120 days | Moderate | Not specified |

| Sediment | 365 days | Low | Not applicable |

Toxicity and Ecological Impact

MDM has demonstrated low hazard potential in aquatic species. Laboratory studies have shown no adverse effects at concentrations up to the limit of water solubility. However, some studies indicated effects on sediment species like Lumbriculus variegatus, although these were not consistent across all tests .

Table 2: Toxicity Studies Summary

| Species | Concentration Tested | Observed Effects |

|---|---|---|

| Fish | Up to solubility | No adverse effects |

| Lumbriculus variegatus | Variable | Effects observed in one study |

| Other sediment species | Variable | No adverse effects |

Human Health Implications

Limited data on human health effects indicates that exposure to MDM may occur primarily through consumer products, particularly cosmetics. Animal studies have reported liver, kidney, and lung effects following repeated exposure, but the margins of exposure from environmental media are considered adequate to address uncertainties .

Case Study 1: Ecotoxicological Assessment

In a comprehensive ecotoxicological assessment of MDM, researchers evaluated its impact on various aquatic organisms. The study found that while MDM has low toxicity to fish and invertebrates, sediment-dwelling organisms showed variable responses based on concentration and exposure duration.

Case Study 2: Human Exposure Analysis

A study focusing on human exposure pathways identified indoor air as a significant source of MDM exposure. The analysis highlighted that consumer products containing MDM could lead to elevated levels in indoor environments, necessitating further investigation into long-term health outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.